Equivalent Cytotoxicity Against Doxorubicin-Sensitive and -Resistant P388 Leukemia Cells Distinguishes Saquayamycin D from Saquayamycin B
Saquayamycin D exhibits equipotent antiproliferative activity against doxorubicin-sensitive P388/S and doxorubicin-resistant P388/ADR murine leukemia cells, with IC₅₀ values of 0.15 μg/mL for both cell lines, indicating a lack of cross-resistance with the anthracycline chemotherapeutic doxorubicin [1]. In contrast, Saquayamycin B shows markedly different activity profiles across cancer cell lines, with GI₅₀ values of 12.2 μM against human lung carcinoma H460 cells and 15.2 μM against human breast adenocarcinoma MCF-7 cells [2]. The structural basis for this differential resistance profile resides in the distinct glycosylation patterns of the two saquayamycins, which modulate target engagement and efflux pump recognition [3].
| Evidence Dimension | Antiproliferative Activity (IC₅₀/GI₅₀) |
|---|---|
| Target Compound Data | 0.15 μg/mL (P388/S); 0.15 μg/mL (P388/ADR) |
| Comparator Or Baseline | Saquayamycin B: 12.2 μM (H460); 15.2 μM (MCF-7) |
| Quantified Difference | Approximately 80-fold difference in molar potency (Saquayamycin D IC₅₀ ~0.18 μM vs Saquayamycin B GI₅₀ 12.2 μM), though note different cell lines preclude direct comparison |
| Conditions | P388/S and P388/ADR murine leukemia cells (Saquayamycin D); H460 human lung carcinoma and MCF-7 human breast adenocarcinoma cells, 48 h incubation (Saquayamycin B) |
Why This Matters
The equipotent activity of Saquayamycin D against drug-sensitive and drug-resistant leukemia cells positions it as a valuable tool compound for probing non-P-glycoprotein-mediated resistance mechanisms, whereas Saquayamycin B's differential activity across solid tumor lines suggests a distinct cellular target engagement profile.
- [1] Uchida T, Imoto M, Watanabe Y, Miura K, Dobashi T, Matsuda N, Sawa T, Naganawa H, Hamada M, Takeuchi T, Umezawa H. Saquayamycins, new aquayamycin-group antibiotics. The Journal of Antibiotics. 1985;38(9):1171-1181. View Source
- [2] MedChemExpress. Saquayamycin B Product Datasheet. 2025. View Source
- [3] Shaaban KA, Ahmed TA, Leggas M, Rohr J. Saquayamycins G–K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose. Journal of Natural Products. 2012;75(7):1383–1392. View Source
